molecular formula C7H6O5S B3009270 5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid CAS No. 2228179-60-8

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid

Cat. No.: B3009270
CAS No.: 2228179-60-8
M. Wt: 202.18
InChI Key: VTTXUTRJEGANSL-UHFFFAOYSA-N
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Description

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid is a heterocyclic compound that belongs to the class of thienofurans This compound is characterized by a fused ring system containing both thiophene and furan rings, with carboxylic acid and dioxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the thienofuran ring system. For instance, heating thiophene-2-carboxamides in formic acid can yield thienopyrimidine derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas where heterocyclic compounds are known to be effective.

    Industry: It can be used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties

Biological Activity

Overview

5,5-Dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid is a heterocyclic compound with significant potential in biological applications. Its unique structural characteristics, which include a fused ring system containing sulfur and oxygen, position it as a candidate for various pharmacological investigations. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H6O4S
  • Molecular Weight : 174.19 g/mol
  • CAS Number : 142775-97-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfone group can participate in redox reactions that influence cellular pathways and enzyme activities. This compound may affect protein interactions and nucleic acid binding, potentially leading to therapeutic effects in various disease models.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. The ability to inhibit key metabolic pathways in cancer cells has been observed in related compounds within the thienofuran class. For instance, derivatives have been shown to inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism that is often upregulated in cancer cells.

Case Studies

  • Anticancer Study : A study explored the effects of thienofuran derivatives on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting that modifications in the thienofuran structure could enhance anticancer activity.
  • Antimicrobial Evaluation : In a comparative study of various thienofuran derivatives against Gram-positive and Gram-negative bacteria, some compounds showed notable inhibition zones, indicating potential as antimicrobial agents.

Data Table: Biological Activity Summary

Biological ActivityCompound TypeObserved EffectsReference
AntimicrobialThienofuran DerivativesInhibition of bacterial growth
AnticancerThienofuran DerivativesCytotoxicity in cancer cell lines
Enzyme InhibitionFASN InhibitorsReduced fatty acid synthesis in cancer cells

Properties

IUPAC Name

5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S/c8-7(9)4-1-12-6-3-13(10,11)2-5(4)6/h1H,2-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTXUTRJEGANSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)OC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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